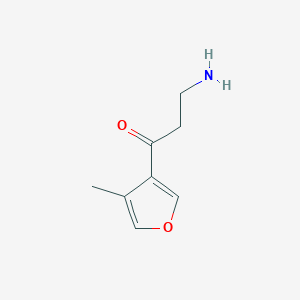
3-Amino-1-(4-methylfuran-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-methylfuran-3-yl)propan-1-one is an organic compound with the molecular formula C₈H₁₁NO₂ It is characterized by the presence of an amino group, a furan ring substituted with a methyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methylfuran-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylfuran-3-carbaldehyde with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methylfuran-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-(4-methylfuran-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methylfuran-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-methylfuran-2-yl)propan-1-one
- 3-Amino-1-(4-methylthiophen-3-yl)propan-1-one
- 3-Amino-1-(4-methylpyridin-3-yl)propan-1-one
Uniqueness
3-Amino-1-(4-methylfuran-3-yl)propan-1-one is unique due to the specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the furan ring can enhance its stability and alter its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(4-methylfuran-3-yl)propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-6-4-11-5-7(6)8(10)2-3-9/h4-5H,2-3,9H2,1H3 |
InChI Key |
VXPHZXXHVTVNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


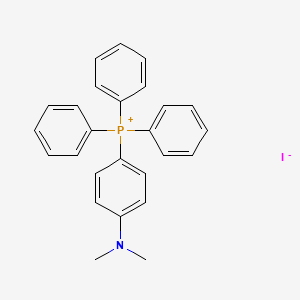
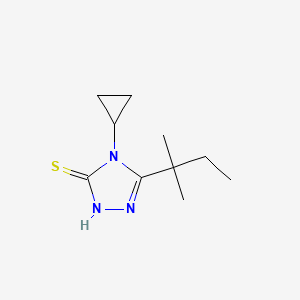
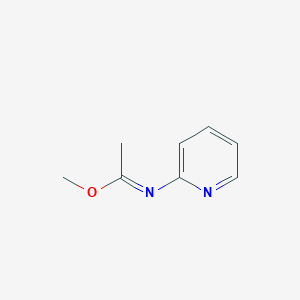
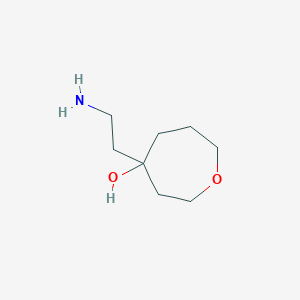
![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)
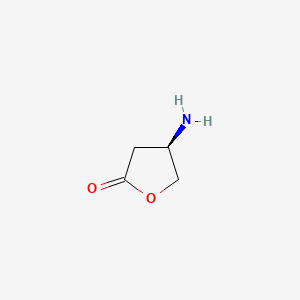
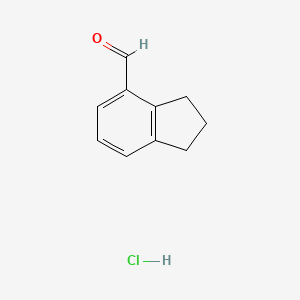
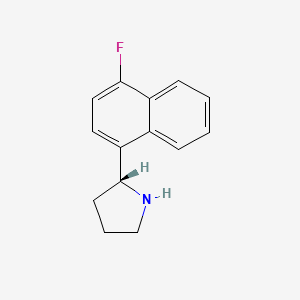
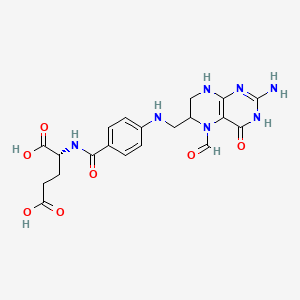
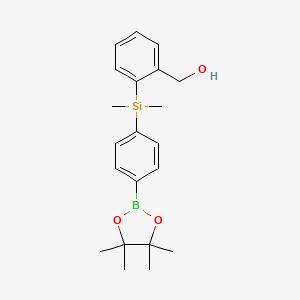
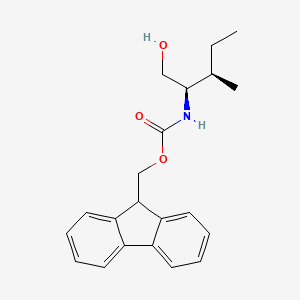
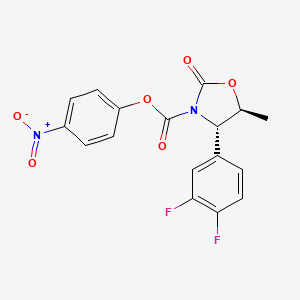
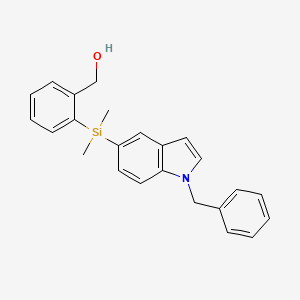
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
